molecular formula C19H18N4O4S B2502255 N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide CAS No. 1105227-97-1

N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2502255
CAS No.: 1105227-97-1
M. Wt: 398.44
InChI Key: FSOHRANZZBGFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that features a combination of benzodioxole, thiophene, oxadiazole, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative.

    Attachment of the thiophene ring: This step may involve a coupling reaction, such as Suzuki or Stille coupling.

    Formation of the piperidine ring: This can be synthesized through a reductive amination or other ring-forming reactions.

    Final coupling: The benzodioxole moiety can be attached through a nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, including considerations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions would be carefully selected to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine rings.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or organometallic compounds could facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. Molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(20-13-5-6-14-15(9-13)26-11-25-14)23-7-1-3-12(10-23)17-21-22-18(27-17)16-4-2-8-28-16/h2,4-6,8-9,12H,1,3,7,10-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOHRANZZBGFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN=C(O4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.